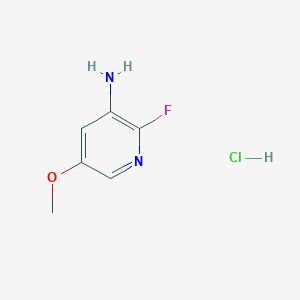

2-Fluoro-5-methoxypyridin-3-amine hydrochloride

Description

Properties

IUPAC Name |

2-fluoro-5-methoxypyridin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O.ClH/c1-10-4-2-5(8)6(7)9-3-4;/h2-3H,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEHQGNOKSCTLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methoxypyridin-3-amine hydrochloride typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of various organic compounds. The reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Starting Materials: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.

Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a solvent like DMF (dimethylformamide) at elevated temperatures.

Product Formation: The desired product, 2-Fluoro-5-methoxypyridin-3-amine, is obtained after purification and is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methoxypyridin-3-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in further coupling reactions to form more complex molecules

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-Fluoro-5-methoxypyridin-3-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Material Science: It is used in the development of new materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methoxypyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

*Calculated molecular weight for the target compound.

Substituent Effects and Physicochemical Properties

- The methoxy group at position 5 (target) donates electrons, balancing ring reactivity. This contrasts with 5-chloro-3-methoxypyridin-2-amine , where methoxy at position 3 may alter hydrogen-bonding interactions.

- Solubility: Hydrochloride salts (target, ) improve aqueous solubility compared to free bases (e.g., ). The trifluoromethyl group in may reduce solubility due to hydrophobicity.

Stability :

Research Implications and Gaps

- Biological Activity: No direct studies on the target compound’s activity are cited here, but structural analogs (e.g., ) are used in medicinal chemistry for kinase inhibition or CNS targeting.

- Synthetic Utility : The target’s balanced substituent arrangement makes it a versatile intermediate for further functionalization, contrasting with ’s complex piperidine-pyridine hybrid.

Biological Activity

2-Fluoro-5-methoxypyridin-3-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Pyridine ring : A nitrogen-containing aromatic ring that contributes to the compound's reactivity and interaction with biological targets.

- Fluorine substitution : The presence of a fluorine atom may enhance lipophilicity and metabolic stability.

- Methoxy group : This functional group can influence the compound's electronic properties and solubility.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects:

The compound is believed to interact with specific receptors and enzymes, modulating their activity. For instance, it may act as an inhibitor or agonist for certain neurotransmitter receptors, influencing signaling pathways related to neurotransmission and cellular responses.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the pyridine ring significantly affect the biological activity of this compound. The following table summarizes key findings from SAR studies:

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Neuropharmacology : In a study examining the effects on serotonin receptors, compounds similar to 2-Fluoro-5-methoxypyridin-3-amine showed selective agonist activity at the 5-HT2A receptor, suggesting potential applications in mood disorders .

- Anti-inflammatory Properties : Another study indicated that derivatives of this compound exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro, highlighting its potential for treating inflammatory diseases .

- Anticancer Activity : Research has also pointed towards its ability to inhibit cancer cell proliferation through modulation of specific signaling pathways involved in cell cycle regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.